

Cymal-4 compatibility with other laboratory detergents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cymal-4

CAS No.: 181135-57-9

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Physicochemical Properties at a Glance

The table below summarizes the core properties of **Cymal-4** and other common detergents for comparison [1] [2]:

Detergent Name	Type	Critical Micelle Concentration (CMC)	Aggregation Number	Micellar Molecular Weight
Cymal-4	Non-ionic	7.6 mM	~45	~21.6 kDa
n-Dodecyl- β -D-maltoside (DDM)	Non-ionic	~0.17 mM	~78-149	~70 kDa
n-Octyl- β -D-glucoside (OG)	Non-ionic	~25 mM	~27-100	~25 kDa
Triton X-100	Non-ionic	~0.24 mM	~142	N/A

Performance in Membrane Protein Studies

Cymal-4's effectiveness can be gauged from its behavior in specific experimental contexts, particularly in stabilizing membrane proteins.

Aspect	Performance of Cymal-4	Experimental Context & Comparison
Protein Stabilization	Superior to DDM for some targets	Human aquaporin hAQP10 in Cymal-4 showed a 4°C higher thermostability than in DDM [2].
Delipidation Effect	Strong delipidating properties	Groups with Cymal-4; stronger delipidator than DDM, efficiently removes phospholipids [3] [4].
Adhesive vs. Cohesive Interactions	Strong adhesive protein binding	Binds membrane proteins strongly (K_d 4.5-5.7 mM, below its CMC), prioritizes protein interaction over self-assembly [2].
Micelle Size & Homogeneity	Small, compact micelles	Hydrodynamic radius of ~3.2 nm ; more monodisperse SEC profiles than DDM, beneficial for structural biology [2].

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments used to generate the comparative data on detergents like **Cymal-4**.

Fluorescence Polarization (FP) to Measure Binding Strength

This protocol assesses the adhesive interactions between a detergent and a membrane protein [1].

- **Protein Labeling:** Engineer a solvent-accessible cysteine residue on the target membrane protein. Purify the protein and label it with a fluorophore (e.g., Texas Red C2 maleimide).
- **Sample Preparation:** Incubate the fluorescently labeled protein at a low concentration (e.g., 10-100 nM) with a range of detergent concentrations, including points below and above the expected CMC.
- **FP Measurement:** Use a steady-state fluorescence polarization spectrometer to measure the anisotropy of the sample at each detergent concentration. The excitation and emission wavelengths should be set according to the fluorophore used.

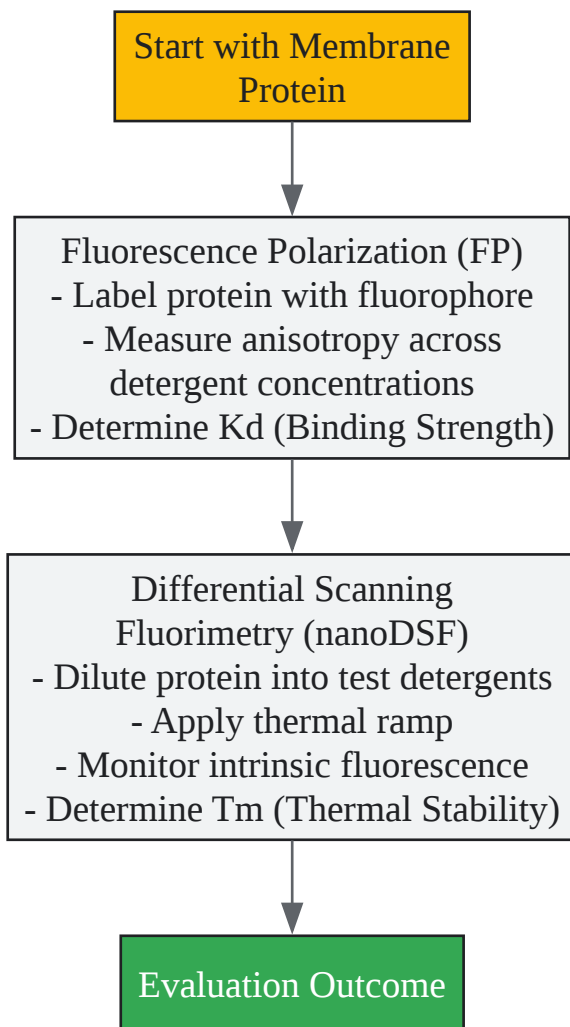
- **Data Analysis:** Plot the measured anisotropy against the detergent concentration. Fit the data to a binding model to determine the apparent dissociation constant (K_d) of the protein-detergent complex.

Differential Scanning Fluorimetry (nanoDSF) to Assess Stability

This high-throughput method determines the thermal stability of a membrane protein in different detergents [5].

- **Initial Solubilization:** Solubilize and purify the membrane protein of interest in an initial detergent, typically DDM.
- **Detergent Screening:** Dilute the purified protein tenfold into a panel of different test detergents, including **Cymal-4**.
- **Thermal Ramp:** Load the samples into a nanoDSF instrument. Slowly increase the temperature (e.g., from 20°C to 95°C) while continuously monitoring the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
- **Data Analysis:** Plot the fluorescence ratio (350 nm/330 nm) against temperature. The midpoint of the resulting unfolding transition curve is the melting temperature (T_m). A higher T_m indicates greater protein stability in that detergent.

The workflow for detergent evaluation using these key techniques can be visualized as follows:



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Key Research Implications

- **Choose Cymal-4 for stabilization and delipidation:** Its strong adhesive interactions and compact micelles make it ideal for stabilizing certain membrane proteins and for studies requiring controlled delipidation [3] [2].
- **Leverage for structural biology:** The small micelle size of **Cymal-4** can reduce background noise in techniques like cryo-EM and help achieve more homogeneous samples for crystallography [2].
- **Consider newer detergent designs:** While **Cymal-4** is effective, recent advances have led to detergents with multiple pendants (e.g., MPG-Ts) that may offer superior stabilization by better excluding water from the micelle interior [6].

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To cite this document: Smolecule. [Cymal-4 compatibility with other laboratory detergents].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b802399#cymal-4-compatibility-with-other-laboratory-detergents>]

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